molecular formula C9H7IN2O B13114269 6-Iodo-1-methylquinoxalin-2(1H)-one

6-Iodo-1-methylquinoxalin-2(1H)-one

Cat. No.: B13114269
M. Wt: 286.07 g/mol
InChI Key: CVDKHJRRVQVFGK-UHFFFAOYSA-N
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Description

6-Iodo-1-methylquinoxalin-2(1H)-one is a heterocyclic organic compound that features a quinoxaline core substituted with an iodine atom at the 6-position and a methyl group at the 1-position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1-methylquinoxalin-2(1H)-one typically involves the iodination of 1-methylquinoxalin-2(1H)-one. A common method includes:

    Starting Material: 1-Methylquinoxalin-2(1H)-one

    Reagent: Iodine (I2) or N-Iodosuccinimide (NIS)

    Solvent: Acetic acid or dichloromethane

    Conditions: Room temperature to reflux

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Specific details would require access to industrial protocols or patents.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in DMF for azidation

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Sodium borohydride (NaBH4) in methanol

Major Products

    Azidation: 6-Azido-1-methylquinoxalin-2(1H)-one

    Oxidation: Corresponding quinoxaline N-oxide

    Reduction: Reduced quinoxaline derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive quinoxaline core.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Iodo-1-methylquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways. Detailed mechanisms would require experimental data from biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-methylquinoxalin-2(1H)-one
  • 6-Chloro-1-methylquinoxalin-2(1H)-one
  • 6-Fluoro-1-methylquinoxalin-2(1H)-one

Uniqueness

6-Iodo-1-methylquinoxalin-2(1H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to its halogenated analogs. The larger size and higher polarizability of iodine may result in different interactions and properties.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

6-iodo-1-methylquinoxalin-2-one

InChI

InChI=1S/C9H7IN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-5H,1H3

InChI Key

CVDKHJRRVQVFGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)I)N=CC1=O

Origin of Product

United States

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